2-(3,5-Dichlorophenyl)aniline, HCl
CAS No.: 1355248-02-0
Cat. No.: VC3018887
Molecular Formula: C12H10Cl3N
Molecular Weight: 274.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1355248-02-0 |
|---|---|
| Molecular Formula | C12H10Cl3N |
| Molecular Weight | 274.6 g/mol |
| IUPAC Name | 2-(3,5-dichlorophenyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C12H9Cl2N.ClH/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15;/h1-7H,15H2;1H |
| Standard InChI Key | OHMOOTIOCHDIIC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)N.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Introduction
2-(3,5-Dichlorophenyl)aniline, HCl is an organic compound belonging to the class of aromatic amines, specifically halogenated anilines. It is characterized by the presence of a dichlorophenyl group attached to an aniline structure. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of 2-(3,5-Dichlorophenyl)aniline, HCl can be achieved through multiple pathways, primarily involving chlorination reactions of aniline derivatives. Starting materials such as aniline and dichlorobenzene make this synthesis feasible in both academic and industrial settings.
Pharmaceutical Applications
2-(3,5-Dichlorophenyl)aniline, HCl is used in the synthesis of antidepressant molecules. Its role in metal-catalyzed procedures has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression.
Biological Activity
Research indicates that this compound exhibits notable biological activity, including potential as an anti-cancer agent due to its ability to inhibit certain cancer cell lines. Additionally, it may possess antimicrobial properties beneficial in pharmaceutical applications.
Safety Considerations
Dichloroanilines, in general, are classified as hazardous with hazard category 'Acute toxicity – category 3 (oral)' and hazard statement 'Toxic if swallowed' . Handling any unknown compound requires caution, and specific safety data for 2-(3,5-Dichlorophenyl)aniline, HCl is limited.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(3,5-Dichlorophenyl)aniline, HCl | Dichlorophenyl group attached to aniline | Used in antidepressant synthesis, potential anti-cancer properties |
| 4-Chloroaniline | Contains one chlorine atom on aniline | Commonly used in dye manufacturing |
| 2,4-Dichloroaniline | Two chlorine atoms at different positions | Known for herbicidal properties |
| 3-Amino-4-chlorobenzoic acid | Contains an amino group and carboxylic acid | Utilized in pharmaceuticals and dye intermediates |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume